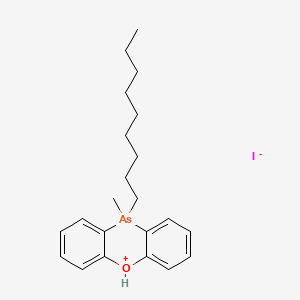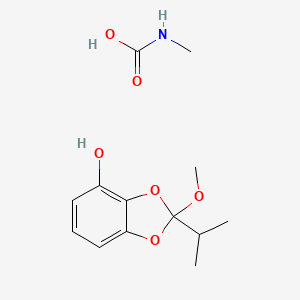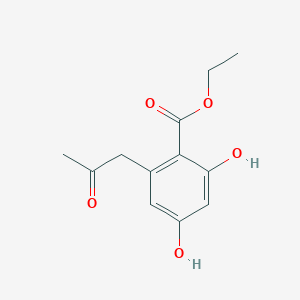
Ethyl 2,4-dihydroxy-6-(2-oxopropyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,4-dihydroxy-6-(2-oxopropyl)benzoate is an organic compound with the molecular formula C12H14O5 It is a derivative of benzoic acid and is characterized by the presence of ethyl, dihydroxy, and oxopropyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4-dihydroxy-6-(2-oxopropyl)benzoate typically involves the esterification of 2,4-dihydroxybenzoic acid with ethyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dihydroxy-6-(2-oxopropyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
Ethyl 2,4-dihydroxy-6-(2-oxopropyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2,4-dihydroxy-6-(2-oxopropyl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s dihydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the oxopropyl group may participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,4-dihydroxy-6-methylbenzoate: Similar structure but with a methyl group instead of an oxopropyl group.
Ethyl 2,4-dihydroxybenzoate: Lacks the oxopropyl group.
Ethyl 2,4-dihydroxy-6-ethylbenzoate: Contains an ethyl group instead of an oxopropyl group.
Uniqueness
Ethyl 2,4-dihydroxy-6-(2-oxopropyl)benzoate is unique due to the presence of the oxopropyl group, which imparts distinct chemical reactivity and potential biological activity compared to its similar compounds.
Properties
CAS No. |
61424-90-6 |
|---|---|
Molecular Formula |
C12H14O5 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
ethyl 2,4-dihydroxy-6-(2-oxopropyl)benzoate |
InChI |
InChI=1S/C12H14O5/c1-3-17-12(16)11-8(4-7(2)13)5-9(14)6-10(11)15/h5-6,14-15H,3-4H2,1-2H3 |
InChI Key |
TZNMFVAAMJSBJB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1O)O)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Oxo-lambda~4~-sulfanylidene)amino]-4-phenoxybenzene](/img/structure/B14586771.png)
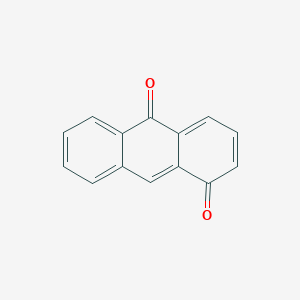
![2-[(E)-Benzylideneamino]-4,5-dimethoxybenzoic acid](/img/structure/B14586788.png)
![6-Methyl-4-[(oxiran-2-yl)methoxy]-1H-indole](/img/structure/B14586791.png)

![2-Phenylthieno[2,3-b]furan-5-carbaldehyde](/img/structure/B14586800.png)
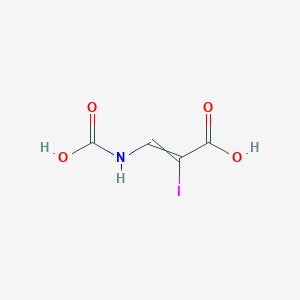
![2,3-Bis[(3,4-dimethoxyphenyl)methyl]butane-1,2,4-triol](/img/structure/B14586804.png)
![N-(2-Hydroxyethyl)-N'-{[4-(trifluoromethyl)phenyl]methyl}thiourea](/img/structure/B14586822.png)
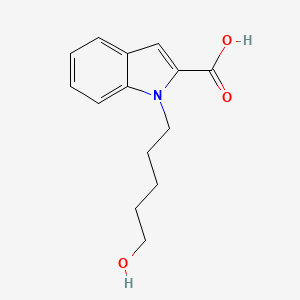

![Acetic acid;[2-(3-hydroxypropyl)phenyl] acetate](/img/structure/B14586829.png)
